molecular formula C14H12N2O3S B6204864 5-amino-2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione CAS No. 1341053-80-2

5-amino-2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Cat. No.: B6204864
CAS No.: 1341053-80-2
M. Wt: 288.32 g/mol
InChI Key: JQXMZIKFARBGHD-UHFFFAOYSA-N
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Description

5-Amino-2-benzyl-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione (molecular formula: C₁₄H₁₃N₂O₃S, molecular weight: 301.33 g/mol) is a substituted 1,2-benzothiazole derivative characterized by a benzyl group at position 2 and an amino group at position 3. This compound belongs to the class of 1,2-benzothiazole-1,1,3-triones, which are structurally related to saccharin (1,2-benzothiazol-3-one-1,1-dioxide) but feature additional functional groups that modulate their physicochemical and biological properties .

Properties

CAS No.

1341053-80-2

Molecular Formula

C14H12N2O3S

Molecular Weight

288.32 g/mol

IUPAC Name

5-amino-2-benzyl-1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C14H12N2O3S/c15-11-6-7-13-12(8-11)14(17)16(20(13,18)19)9-10-4-2-1-3-5-10/h1-8H,9,15H2

InChI Key

JQXMZIKFARBGHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(S2(=O)=O)C=CC(=C3)N

Origin of Product

United States

Preparation Methods

Benzothiazole Core Formation via Diazotization and Cyclization

A foundational step involves constructing the benzothiazole ring. Adapted from procedures for analogous compounds, this typically begins with methyl 2-amino-4-substituted benzoates. For example, methyl 2-amino-4-bromobenzoate undergoes diazotization with sodium nitrite in hydrochloric acid at 0–5°C, followed by treatment with sulfur dioxide and copper(I) chloride to induce cyclization.

Representative Procedure

  • Substrate : Methyl 2-amino-4-bromobenzoate (4.5 g, 20 mmol).

  • Conditions : Diazotization at 0°C with NaNO₂/HCl, followed by SO₂ saturation in acetic acid/water with CuCl.

  • Outcome : Cyclization yields a benzothiazole intermediate (10% yield).

This method, while effective for bromo-substituted derivatives, requires modification for benzyl group introduction.

Benzylation Strategies

Introducing the benzyl group at position 2 may involve Friedel-Crafts alkylation or nucleophilic substitution. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) offers a viable pathway if a halogenated precursor is available. For instance, a bromo-substituted benzothiazole intermediate could react with benzylboronic acid under Pd catalysis.

Optimization Insight

  • Catalyst : Pd₂(dba)₃/Xantphos systems show efficacy in analogous oxazolidinone couplings.

  • Solvent : Dioxane or THF at reflux (7+ hours).

  • Yield : ~71% for related arylations.

Amino Group Installation via Nitration and Reduction

The 5-amino group is typically introduced through nitration followed by reduction. Nitration of the benzothiazole core requires careful control to ensure positional selectivity. Subsequent reduction of the nitro group employs methods such as:

a. Catalytic Hydrogenation

  • Conditions : H₂ (50 psi), 5% Pd/C in methanol.

  • Efficiency : 96% yield for nitro-to-amine conversions in related systems.

b. Tin(II) Chloride Reduction

  • Conditions : SnCl₂·2H₂O in ethyl acetate/DCM at 20°C.

  • Efficiency : 93% yield for analogous reductions.

Trione Formation

Oxidation of thioether or sulfoxide intermediates to sulfone (trione) groups is critical. Sulfur dioxide-mediated cyclization or oxidation with peracids (e.g., mCPBA) can achieve this transformation.

Comparative Analysis of Synthetic Methods

StepMethodConditionsYieldReference
DiazotizationNaNO₂/HCl, 0°CSO₂/CuCl in AcOH/H₂O10%
BenzylationPd₂(dba)₃/Xantphos, dioxaneReflux, 7 h71%
Nitro ReductionH₂/Pd/C, MeOH50 psi, 1 h96%
Nitro ReductionSnCl₂·2H₂O, EtOAc/DCM20°C, 18 h93%

Mechanistic Insights

  • Cyclization : Diazonium intermediates react with SO₂ to form thiosulfinates, which cyclize to benzothiazoles via radical or ionic pathways.

  • Benzylation : Palladium-mediated coupling likely proceeds through oxidative addition of the aryl halide, transmetallation with benzylboronic acid, and reductive elimination.

  • Amination : Nitro reduction involves sequential electron transfer (SnCl₂) or catalytic hydrogenolysis (Pd/C).

Challenges and Optimization Opportunities

  • Low Yields in Cyclization : The 10% yield in initial cyclization steps necessitates solvent or catalyst screening (e.g., ionic liquids or alternative copper sources).

  • Regioselectivity in Nitration : Directed ortho-metalation or protecting group strategies may improve 5-position selectivity.

  • Trione Stability : Overoxidation risks during sulfone formation require careful stoichiometric control.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like halides or alkylating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different physical and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, 5-amino-2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity, including its effects on various cellular processes. It may serve as a lead compound for developing new drugs or therapeutic agents.

Medicine: The medical applications of this compound are still under investigation, but it shows promise in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 5-amino-2-benzyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still being studied, but the compound's structure suggests potential interactions with key biological molecules.

Comparison with Similar Compounds

Key Observations :

  • Saccharin : The unsubstituted parent compound lacks functional groups beyond the sulfonyl and ketone moieties, limiting its versatility in drug design. Its planar structure facilitates stacking interactions but offers minimal bioactivity beyond sweet taste receptor modulation .
  • 2-Ethyl Derivative : Substitution with an ethyl group increases lipophilicity, which may improve blood-brain barrier penetration. The crystal structure (space group P2₁/c) reveals a planar benzothiazole core stabilized by C–H⋯O hydrogen bonds, forming a 3D network .
  • This dual functionality could enhance binding affinity to enzymes or receptors compared to simpler derivatives.

Crystallographic and Computational Insights

  • Planarity : The benzothiazole core in all derivatives is nearly planar (RMSD ≤ 0.021 Å), ensuring consistent π-π stacking capabilities .

Q & A

Q. What are the optimal synthetic routes for 5-amino-2-benzyl-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted benzylamines with thiosemicarbazides or thioureas under acidic or basic conditions. For example:

  • Step 1: React 2-aminobenzyl derivatives with thiosemicarbazide in the presence of POCl₃ or HCl to form the thiazole core .
  • Step 2: Introduce the benzyl group via nucleophilic substitution or Friedel-Crafts alkylation .
  • Optimization: Yield and purity depend on solvent polarity (e.g., acetonitrile vs. DMF), temperature (60–90°C), and catalyst choice (e.g., Vilsmeier-Haack reagent for regioselectivity) .

Q. How can structural ambiguities in the benzothiazole core be resolved experimentally?

Methodological Answer:

  • X-ray Crystallography: Determines absolute configuration and bond angles (e.g., dihedral angles between fused rings) .
  • NMR Spectroscopy: Use 1^1H-13^{13}C HMBC to confirm connectivity between the benzyl group and the thiazole ring. 19^{19}F NMR is critical if fluorinated substituents are present .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of bioactivity (e.g., antimicrobial, anticancer)?

Methodological Answer:

  • Antimicrobial: Broth microdilution (MIC/MBC) against Staphylococcus aureus (Gram+) and Escherichia coli (Gram–) .
  • Anticancer: MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation .
  • Anti-inflammatory: COX-2 inhibition assay using ELISA .

Q. How do substituent variations (e.g., benzyl vs. halogenated benzyl) affect structure-activity relationships (SAR)?

Methodological Answer:

  • Comparative SAR: Replace the benzyl group with 4-chlorobenzyl or 4-fluorobenzyl and evaluate bioactivity shifts. For example:
    • Halogenation increases lipophilicity, enhancing membrane permeability but may reduce solubility .
    • Electron-withdrawing groups (e.g., -NO₂) stabilize the thiazole ring, improving thermal stability .

Q. How can computational methods (e.g., molecular docking) predict binding modes to biological targets?

Methodological Answer:

  • Target Selection: Prioritize enzymes with known benzothiazole interactions (e.g., HIV-1 protease, EGFR kinase) .
  • Docking Workflow:
    • Prepare ligand (AMBER/GAFF force fields) and receptor (PDB: 1HWK for HIV-1 protease).
    • Use AutoDock Vina for flexible docking; validate with RMSD < 2.0 Å .
    • Analyze hydrogen bonds and π-π stacking with catalytic residues (e.g., Asp25 in HIV-1 protease) .

Q. What strategies resolve contradictory data in bioactivity studies (e.g., high in vitro vs. low in vivo efficacy)?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma stability (e.g., half-life in rat serum) and metabolic pathways (CYP450 assays) .
  • Formulation Optimization: Use nanoemulsions or liposomes to enhance bioavailability .
  • Control Experiments: Verify assay conditions (e.g., serum-free media to avoid protein binding artifacts) .

Q. How can toxicity be assessed preclinically?

Methodological Answer:

  • Acute Toxicity: OECD 423 guidelines in rodents (dose range: 50–2000 mg/kg).
  • Genotoxicity: Ames test (+/- S9 metabolic activation) .
  • Cardiotoxicity: hERG channel inhibition assay (IC₅₀ > 30 μM preferred) .

Q. What analytical techniques validate compound stability under storage conditions?

Methodological Answer:

  • HPLC-PDA: Monitor degradation products over 6 months at 4°C, 25°C, and 40°C .
  • TGA/DSC: Determine decomposition temperature and hygroscopicity .

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